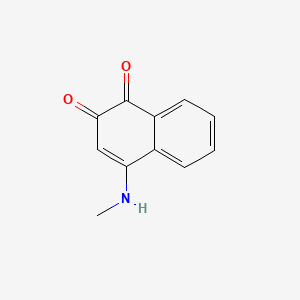

1,2-Naphthalenedione, 4-(methylamino)-

Description

1,2-Naphthalenedione, 4-(methylamino)- (C₁₁H₉NO₂; molecular weight ≈ 191.20 g/mol) is a naphthoquinone derivative characterized by a naphthalene core substituted with two carbonyl groups at the 1,2-positions and a methylamino (-NHCH₃) group at the 4-position. Naphthoquinones are redox-active compounds known for their roles in electron transport and oxidative stress induction, making them relevant in pharmaceutical and materials science .

Properties

IUPAC Name |

4-(methylamino)naphthalene-1,2-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-12-9-6-10(13)11(14)8-5-3-2-4-7(8)9/h2-6,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGSNZXXCCSOAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=O)C(=O)C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205997 | |

| Record name | DA-11004 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57404-51-0 | |

| Record name | DA-11004 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057404510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DA-11004 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DA-11004 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48M66E9ER2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

Structural and Chemical Comparisons

The table below summarizes key structural and chemical differences between 1,2-Naphthalenedione, 4-(methylamino)- and related compounds:

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Chemical Properties |

|---|---|---|---|---|

| 1,2-Naphthalenedione, 4-(methylamino)- | C₁₁H₉NO₂ | 4-methylamino | ~191.20 | Redox-active; potential ROS generation |

| 4-Amino-1,2-naphthoquinone | C₁₀H₇NO₂ | 4-amino | 173.17 | Enhanced solubility; basic NH₂ group |

| 4-(3-Chloroanilino)-1,2-naphthalenedione | C₁₃H₈ClNO₂ | 4-(3-chloroanilino) | 247.66 | Electrophilic Cl group; oxidative DNA damage |

| 4-Acetyl-3-chloro-1,2-naphthalenedione | C₁₂H₇ClO₃ | 4-acetyl, 3-chloro | 234.64 | Acetyl group stabilizes redox activity |

| 2-Benzylamino-1,4-naphthalenedione | C₁₇H₁₃NO₂ | 2-benzylamino, 1,4-dione | 263.29 | Intramolecular H-bonds; two redox peaks |

Key Observations :

- Redox Behavior: Chlorinated derivatives (e.g., 4-(3-chloroanilino)-) exhibit stronger oxidative stress induction due to electrophilic chlorine, while acetylated derivatives (e.g., 4-acetyl-3-chloro-) show stabilized redox cycles .

- Hydrogen Bonding: Analogs like 2-benzylamino-1,4-naphthalenedione demonstrate intramolecular H-bonding, which may influence solubility and crystallization .

Antimicrobial and Anticancer Activity

- 4-(3-Chloroanilino)-1,2-naphthalenedione: Exhibits potent antimicrobial and anticancer activity via ROS-mediated DNA damage and enzyme inhibition .

- 4-Acetyl-3-chloro-1,2-naphthalenedione : Generates reactive oxygen species (ROS) to target cancer cells, with a mechanism similar to anthracyclines .

- 1,2-Naphthalenedione, 4-(methylamino)-: While direct data is lacking, its methylamino group may enhance interactions with cellular receptors (e.g., kinases) compared to simpler amino or chloro analogs .

Pesticidal and Enzymatic Activity

- 4-(2-Benzoyl-4-chloroanilino)-1,2-naphthalenedione: Acts as a pesticide by inhibiting enzymes critical for insect metabolism .

- 2-Benzylamino-1,4-naphthalenedione: Electrochemical studies reveal two monoelectronic redox processes, suggesting utility in biosensing or catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.